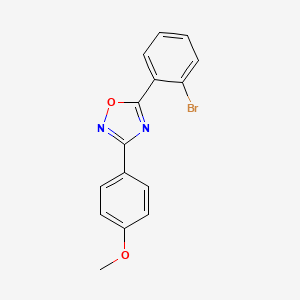

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves a series of reactions starting from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxybenzoyl hydrazine. Through diazotization, acyl chloride formation, diarylhydrazide synthesis, and dehydration, the target compound is obtained. The dehydration reaction yield was reported at 53.2%, with the structure characterized by IR and 1H NMR spectroscopy (Zhu Wei-guo, 2007).

Molecular Structure Analysis

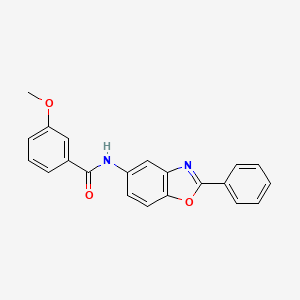

The molecular structure of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These analyses confirm the presence of the oxadiazole ring and the substitution patterns of the bromophenyl and methoxyphenyl groups. The compound's electronic and spatial configuration plays a crucial role in its reactivity and physical properties.

Chemical Reactions and Properties

This compound's chemical reactivity is significantly influenced by the oxadiazole core and the electron-donating and withdrawing groups attached to it. The presence of the bromophenyl and methoxyphenyl groups modulates its reactivity towards nucleophilic and electrophilic agents, respectively. Its utility in electroluminescent materials and as a corrosion inhibitor highlights its diverse chemical properties and potential applications in material science and corrosion protection.

Physical Properties Analysis

The physical properties of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The compound exhibits a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm, indicating its potential use in optical applications (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents, stability under different conditions, and potential as a corrosion inhibitor, have been studied. Its high efficiency as a corrosion inhibitor in sulfuric acid media, with efficiency reaching more than 96.19% at certain conditions, demonstrates the compound's protective capabilities against metal corrosion (M. Bouklah et al., 2006).

properties

IUPAC Name |

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFATUAFJWKATIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)

![3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5675973.png)

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676001.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5676019.png)